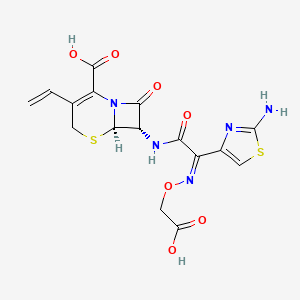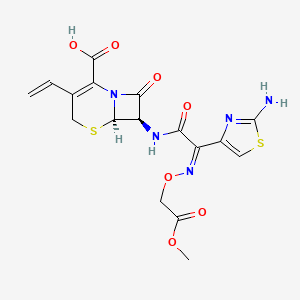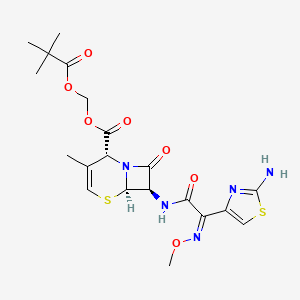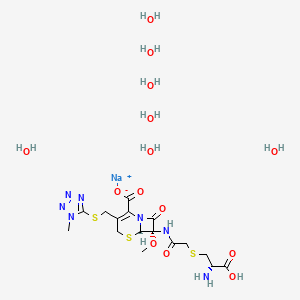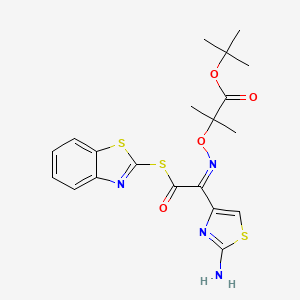
Levofloxacin Impurity 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levofloxacin Impurity 7, also known as Levofloxacin impurity F, is a reference standard for laboratory tests as prescribed in the European Pharmacopoeia . It is used with the monograph(s): 1455, 2598 .
Synthesis Analysis
The synthesis of Levofloxacin impurities involves reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide . The impurity I is obtained with high purity through washing column chromatography. The impurity I is then heated with acetic anhydride in formic acid to obtain Levofloxacin impurity II .
Molecular Structure Analysis
The polymorphism of levofloxacin has been intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .
Aplicaciones Científicas De Investigación
Genotoxicity Evaluation
Levofloxacin impurities, including Levofloxacin n-oxide and Descarboxyl Levofloxacin, have been studied for their genotoxic effects. In one study, Levofloxacin n-oxide was evaluated using in silico and in vitro methods, including the mouse lymphoma assay and chromosome aberration assay. The study found that Levofloxacin n-oxide could be controlled as a non-genotoxic impurity despite structural alerts for quinolone-3-carboxylic acid or naphthyridine analogue (Zhu et al., 2012). A similar study on Descarboxyl Levofloxacin also employed in silico and in vitro methods to investigate its genotoxicity and concluded that Descarboxyl Levofloxacin could be controlled as a nongenotoxic impurity (Zhu et al., 2014).
Chromatography Method Development
Several studies have focused on developing chromatography methods for separating and analyzing Levofloxacin and its impurities. Optimization of ligand exchange chromatography for enantioselective separation of Levofloxacin and its chiral impurity has been a subject of research (Abousalih et al., 2021). Another study developed a sensitive method for determining Levofloxacin and its (R)-enantiomer using ligand-exchange high performance liquid chromatography (Yan & Row, 2007).
Impurity Analysis and Quality Control
The quality and impurity profile of Levofloxacin formulations have been extensively analyzed. A study developed a rapid, specific, and sensitive LC-MS/MS method for quantitative analysis of trace impurities in Levofloxacin formulation and evaluated the quality of different formulations (Zheng et al., 2016). Another research used an integrated approach with LC-MS/MS for detecting and characterizing trace impurities in drugs, including Levofloxacin (Zheng et al., 2014).
Stability-Indicating Methods
Studies have developed stability-indicating methods for Levofloxacin in the presence of degradation products and process-related impurities. One such study aimed to quantitatively determine Levofloxacin and its related substances in bulk samples and pharmaceutical dosage forms (Devi & Chandrasekhar, 2009).
Biodegradation and Environmental Impact
The biodegradation of Levofloxacin and its environmental impact have also been examined. A study investigated the biodegradation of Levofloxacin by the microalga Chlorella vulgaris, demonstrating enhanced removal of the drug under specific conditions (Xiong et al., 2017).
Safety And Hazards
Levofloxacin impurity F should be handled in accordance with good occupational hygiene, safety, and laboratory practices to avoid exposure . It should be stored in the original container at +5°C ± 3°C, protected from light . Once the container has been opened, its entire content must be used immediately .
Direcciones Futuras
The quality of the active ingredient, Levofloxacin, has an important role to contribute to successful therapy . The poor quality of raw material, directly and indirectly, causes treatment failure as the presence of insufficient dose, mislabeled content, and poor dissolution characteristics can lead to lower bioavailability . Therefore, more post-marketing surveillance to ensure the quality of Levofloxacin tablets is required to prevent therapy failure and antibiotic resistance .
Propiedades
Número CAS |
1607796-83-7 |
|---|---|
Nombre del producto |
Levofloxacin Impurity 7 |
Fórmula molecular |
C15H14FNO5 |
Peso molecular |
307.28 |
Apariencia |
White Solid to Pale Yellow Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
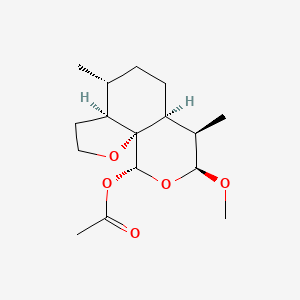
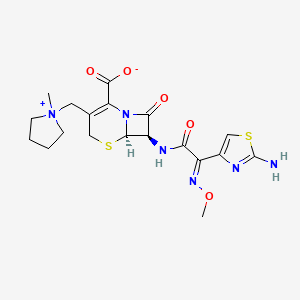
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
